molecular formula C11H7IOS B13924229 5-(4-Iodophenyl)thiophene-2-carbaldehyde

5-(4-Iodophenyl)thiophene-2-carbaldehyde

Cat. No.: B13924229
M. Wt: 314.14 g/mol
InChI Key: NWHJOFZXIIRJHU-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)thiophene-2-carbaldehyde: is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)thiophene-2-carbaldehyde typically involves the iodination of a phenylthiophene precursor followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Condensation: Primary amines or alcohols in the presence of acid or base catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry: 5-(4-Iodophenyl)thiophene-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of more complex thiophene-based molecules. It is also employed in the development of new materials with unique electronic properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties .

Industry: The compound is utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)thiophene-2-carbaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)thiophene-2-carbaldehyde
  • 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
  • 5-(4-Fluorophenyl)thiophene-2-carbaldehyde

Comparison: 5-(4-Iodophenyl)thiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H7IOS

Molecular Weight

314.14 g/mol

IUPAC Name

5-(4-iodophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7IOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H

InChI Key

NWHJOFZXIIRJHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)I

Origin of Product

United States

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